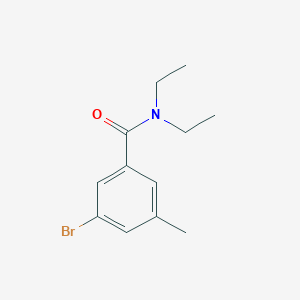

3-bromo-N,N-diethyl-5-methylbenzamide

Description

Contextualization within Substituted Benzamide (B126) Chemistry Research

Substituted benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group, with various substituents on the aromatic ring. These compounds are of significant interest due to their wide range of biological activities and applications in medicinal chemistry and materials science. nanobioletters.com The core structure of a benzamide allows for diverse modifications, enabling chemists to fine-tune the molecule's properties for specific purposes.

The presence of a bromine atom, a methyl group, and a diethylamide group on the benzene ring of 3-bromo-N,N-diethyl-5-methylbenzamide makes it a trifunctionalized scaffold. Each of these substituents imparts distinct electronic and steric properties to the molecule, influencing its reactivity and potential interactions with other molecules. The bromine atom, for instance, can serve as a handle for further functionalization through cross-coupling reactions, a cornerstone of modern organic synthesis.

The research on substituted benzamides is vast and covers a wide array of applications, from the development of new pharmaceuticals to the creation of advanced polymers. researchgate.netnih.gov Studies often focus on establishing structure-activity relationships, where the type and position of substituents on the benzamide core are systematically varied to optimize a desired property. nih.gov

Significance in Modern Organic Synthesis and Advanced Chemical Science Research

While specific research on the applications of this compound is not widely published, its synthesis and potential reactions are of great interest in the field of organic synthesis. The preparation of this molecule typically involves the amidation of a corresponding benzoic acid derivative, a fundamental transformation in organic chemistry.

The likely precursor for the synthesis of this compound is 3-bromo-5-methylbenzoic acid. chemicalbook.comchemicalbook.com The synthesis of this precursor can be achieved through the oxidation of 1-bromo-3,5-dimethylbenzene (B43891). chemicalbook.comchemicalbook.com The carboxylic acid can then be activated, for instance, by converting it to an acyl chloride, which subsequently reacts with diethylamine to form the desired amide.

The synthetic route to this compound serves as an excellent case study for undergraduate and graduate-level organic chemistry education, illustrating key reactions such as electrophilic aromatic substitution, oxidation of alkylbenzenes, and amide bond formation.

In advanced chemical science research, compounds like this compound can serve as versatile building blocks. The presence of the bromine atom allows for its use in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This capability makes it a valuable intermediate in the synthesis of more complex molecular architectures.

Below is a data table summarizing the key properties of this compound and its likely precursor.

| Property | This compound | 3-bromo-5-methylbenzoic acid |

| CAS Number | 1001855-33-9 chiralen.com | 58530-13-5 chemicalbook.comchemicalbook.com |

| Molecular Formula | C12H16BrNO chiralen.com | C8H7BrO2 chemicalbook.comnih.gov |

| Molecular Weight | 270.17 g/mol chiralen.com | 215.04 g/mol chemicalbook.comnih.gov |

Current Gaps and Future Directions in Scholarly Investigations of Benzamide Derivatives

The field of benzamide chemistry, while mature, continues to present opportunities for new discoveries. One of the current gaps is the exploration of the full chemical space of substituted benzamides. While many derivatives have been synthesized and studied, there are countless other substitution patterns and combinations that remain unexplored. The systematic investigation of these underexplored derivatives could lead to the discovery of novel compounds with unique properties and applications.

Future research in this area could focus on several key directions:

Development of Novel Synthetic Methodologies: While traditional methods for benzamide synthesis are well-established, there is always a need for more efficient, sustainable, and atom-economical synthetic routes. mdpi.com This includes the development of new catalysts and reaction conditions that can tolerate a wider range of functional groups and minimize the generation of waste.

Exploration of New Applications: The diverse biological activities of benzamide derivatives suggest that there are likely many more applications waiting to be discovered. nih.govnih.govresearchgate.net High-throughput screening of benzamide libraries against various biological targets could uncover new therapeutic agents. Furthermore, the unique electronic and photophysical properties of some benzamides could be harnessed for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or sensors.

Computational Studies: The use of computational chemistry to predict the properties and reactivity of benzamide derivatives is a rapidly growing area of research. nih.gov In silico studies can help to guide synthetic efforts by identifying promising target molecules and predicting their biological activities or material properties. This can significantly accelerate the discovery and development of new benzamide-based compounds.

In the context of this compound, future research could involve its use as a scaffold to synthesize a library of more complex molecules through reactions at the bromine position. The biological activities and material properties of these new derivatives could then be investigated, potentially leading to the discovery of novel compounds with valuable applications.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N,N-diethyl-5-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-4-14(5-2)12(15)10-6-9(3)7-11(13)8-10/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMOFRLPCWWPNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CC(=C1)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 3 Bromo N,n Diethyl 5 Methylbenzamide and Its Derivatives

Precursor Synthesis and Aromatic Functionalization Strategies

The core of synthesizing the target molecule lies in the preparation of a key intermediate, 3-bromo-5-methylbenzoic acid. This precursor contains the required substitution pattern on the aromatic ring, which can then be converted to the final amide.

The primary precursor for the title compound is 3-bromo-5-methylbenzoic acid. sigmaaldrich.comsigmaaldrich.comoakwoodchemical.com A common and effective method for its synthesis involves the oxidation of a methyl group from a more accessible starting material, 1-bromo-3,5-dimethylbenzene (B43891) (3,5-dimethylbromobenzene).

A widely reported procedure utilizes potassium permanganate (B83412) (KMnO₄) as a strong oxidizing agent to selectively convert one of the two methyl groups of 1-bromo-3,5-dimethylbenzene into a carboxylic acid. chemicalbook.comchemicalbook.com The reaction is typically performed in a solvent mixture, such as pyridine (B92270) and water, at elevated temperatures. The use of KMnO₄ is advantageous for its robustness, though careful control of reaction conditions is necessary to optimize the yield and prevent over-oxidation. Following the oxidation, the reaction mixture is worked up by acidification to precipitate the desired 3-bromo-5-methylbenzoic acid product. chemicalbook.comchemicalbook.com Yields for this transformation can vary, with reports showing outcomes from 29% to 60% depending on the specific reaction and purification conditions. chemicalbook.comchemicalbook.com

An alternative route involves the oxidation of (3-bromo-5-methylphenyl)methanol (B1290704) using KMnO₄ in an acetone/water solvent system. chemicalbook.com This method also yields 3-bromo-5-methylbenzoic acid and provides another pathway from a different oxidation state of the benzylic carbon.

Table 1: Reported Syntheses of 3-bromo-5-methylbenzoic Acid

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1-bromo-3,5-dimethylbenzene | KMnO₄ | Pyridine / H₂O | 80°C, 1.5 h | 60% | chemicalbook.com |

| 1-bromo-3,5-dimethylbenzene | KMnO₄ | Pyridine / H₂O | 80°C, 1.5 h | 29% | chemicalbook.com |

| (3-bromo-5-methylphenyl)methanol | KMnO₄ | Acetone / H₂O | Reflux, 1 h | - | chemicalbook.com |

Achieving the correct 1,3,5-substitution pattern (bromo, methyl, and carboxyl groups) requires careful consideration of directing group effects in electrophilic aromatic substitution.

One primary strategy for regioselective bromination is to start with 3-methylbenzoic acid (m-toluic acid). In this molecule, the carboxylic acid group (-COOH) is a deactivating, meta-directing group, while the methyl group (-CH₃) is an activating, ortho, para-directing group. sigmaaldrich.com During electrophilic bromination, the incoming bromine atom is directed to positions that are electronically favored by these substituents. The C-5 position is meta to the carboxyl group and ortho to the methyl group. Since both groups direct the electrophile to this same position, the bromination of 3-methylbenzoic acid is expected to proceed with high regioselectivity to yield 3-bromo-5-methylbenzoic acid.

Another approach involves the bromination of 3-methyl starting materials where the carboxyl group is introduced later. For instance, the bromination of m-xylene (B151644) (1,3-dimethylbenzene) would yield 1-bromo-3,5-dimethylbenzene, the starting material used in the oxidation reactions described previously. chemicalbook.comchemicalbook.com This pathway leverages the fact that both methyl groups direct the incoming bromine to the C-5 position (as well as other equivalent positions). Subsequent selective oxidation of one methyl group then furnishes the desired benzoic acid derivative. chemicalbook.com

The most direct and common methodologies for synthesizing 3-bromo-5-methyl-substituted benzamides rely on using precursors that already possess the methyl group in the desired position. Starting materials such as 3-methylbenzoic acid or 1,3-dimethylbenzene are readily available and provide excellent positional control for subsequent functionalization steps like halogenation and oxidation, as described above. chemicalbook.comsigmaaldrich.com

While Friedel-Crafts alkylation represents a classic method for introducing alkyl groups onto an aromatic ring, its application in this specific synthesis would be challenging. Attempting to methylate a pre-brominated benzoic acid (e.g., 3-bromobenzoic acid) would be difficult due to the deactivating nature of both the bromo and carboxyl substituents, which would significantly hinder the electrophilic alkylation reaction. Therefore, synthetic strategies that begin with a methylated benzene (B151609) core are overwhelmingly preferred for their efficiency and control.

Amide Bond Formation Strategies for N,N-Diethyl Functionality

The final key transformation in the synthesis of 3-bromo-N,N-diethyl-5-methylbenzamide is the formation of the tertiary amide bond between the 3-bromo-5-methylbenzoic acid precursor and diethylamine. This can be accomplished through several established methods, broadly categorized as direct amidation or activation-based coupling.

Direct amidation involves the condensation of a non-activated carboxylic acid and an amine, often facilitated by a catalyst to overcome the high activation energy of the reaction. nih.gov This approach is attractive from an environmental and atom-economy perspective as it avoids the use of stoichiometric activating agents.

Metal-based catalysts have been developed for this purpose. For example, Lewis acids such as titanium tetrachloride (TiCl₄) and zirconium tetrachloride (ZrCl₄) have been shown to effectively catalyze the direct formation of amides from both aliphatic and aromatic carboxylic acids and various amines, including diethylamine. nih.govresearchgate.net The reactions typically require elevated temperatures (70-110 °C) and sometimes the use of molecular sieves to remove the water byproduct, which drives the equilibrium toward the amide product. nih.gov While these methods can be effective, aromatic carboxylic acids may require higher catalyst loading and temperatures to achieve high yields. nih.gov

Table 2: Examples of ZrCl₄-Catalyzed Direct Synthesis of N,N-diethylamides

| Carboxylic Acid | Amine | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzoic acid | Diethylamine | N,N-diethylbenzamide | 85 | nih.gov |

| 4-Nitrobenzoic acid | Diethylamine | N,N-diethyl-4-nitrobenzamide | 92 | nih.gov |

| 4-Methoxybenzoic acid | Diethylamine | N,N-diethyl-4-methoxybenzamide | 80 | nih.gov |

| Phenylacetic acid | Diethylamine | N,N-diethyl-2-phenylacetamide | 95 | nih.gov |

This table illustrates the general applicability of the method; data for the specific 3-bromo-5-methylbenzoic acid substrate was not found in the cited source.

The most prevalent and versatile strategy for amide bond formation involves the initial conversion of the carboxylic acid into a more reactive species, known as an activated carboxylic acid derivative. This activated intermediate is then susceptible to nucleophilic attack by the amine.

Acyl Halides: A classic two-step approach is the conversion of the carboxylic acid to an acyl chloride. scribd.com 3-bromo-5-methylbenzoic acid can be reacted with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 3-bromo-5-methylbenzoyl chloride. scribd.comyoutube.com This acyl chloride is then treated with diethylamine. The reaction is typically performed in the presence of an additional base (e.g., triethylamine (B128534) or pyridine) to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is formed as a byproduct. scribd.com

In Situ Coupling Reagents: A more modern and widely used approach is the one-pot synthesis using coupling reagents. These reagents react with the carboxylic acid in situ to form a highly activated intermediate that is immediately consumed by the amine present in the reaction mixture. This avoids the need to isolate the often-sensitive activated species. A vast array of such reagents has been developed, particularly for peptide synthesis, and they are broadly applicable to general amide formation. researchgate.netnih.gov

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are staples in amide synthesis. researchgate.netpeptide.com They activate the carboxylic acid to form an O-acylisourea intermediate. youtube.com This intermediate can react directly with the amine or, more commonly, be converted to a more stable active ester by an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve yields and minimize side reactions. nih.govpeptide.comluxembourg-bio.com

Onium Salts (Uronium/Phosphonium): These reagents are among the most efficient coupling agents. Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) react with the carboxylate to form activated esters that rapidly couple with amines, often giving high yields in short reaction times. nih.govpeptide.com

Acyl Fluoride Precursors: Reagents such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can generate acyl fluorides in situ. Acyl fluorides are highly reactive towards amines but are generally more stable and less prone to side reactions than their acyl chloride counterparts, making them effective for coupling sterically hindered substrates. rsc.org

Table 3: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example(s) | Typical Additive(s) | Key Feature | Reference |

|---|---|---|---|---|

| Carbodiimide | EDC, DCC | HOBt, DMAP | Widely used, cost-effective. | researchgate.netnih.govpeptide.com |

| Uronium/Aminium Salt | HATU, HBTU | DIPEA, Et₃N | High efficiency, fast reactions. | nih.govpeptide.com |

| Phosphonium Salt | PyBOP, BOP-Cl | DIPEA, Et₃N | Effective, especially for difficult couplings. | peptide.comrsc.org |

| Acyl Fluoride Precursor | TFFH, BTFFH | Collidine, Lutidine | Good for sterically hindered substrates. | rsc.org |

Advanced Synthetic Transformations and Derivatization

The functional groups present in this compound offer multiple avenues for further synthetic transformations, allowing for the generation of a diverse library of derivatives.

Reactions at the Bromine Center, including Nucleophilic Substitution and Metal-Halogen Exchange

The bromine atom on the aromatic ring is a key functional handle for a variety of transformations. Nucleophilic aromatic substitution (SNAr) reactions can be employed to replace the bromine with other nucleophiles, although this typically requires harsh conditions unless the ring is activated by strongly electron-withdrawing groups. nih.gov For instance, in the analogous compound 3-bromo-N,N-diethyl-5-nitrobenzamide, the bromine atom can be substituted by nucleophiles such as iodide. nih.gov

A more versatile approach for functionalizing the bromine center is through metal-halogen exchange. This reaction, typically employing organolithium reagents like n-butyllithium or tert-butyllithium (B1211817) at low temperatures, generates a highly reactive aryllithium intermediate. wikipedia.org This intermediate can then be quenched with a wide range of electrophiles to introduce new functional groups at the former site of the bromine atom. For example, metal-halogen exchange on bromoaryl-substituted β-lactams has been successfully achieved without disrupting the sensitive lactam ring, demonstrating the potential for selective functionalization. tcnj.edu A similar strategy could be applied to this compound, allowing for the introduction of various substituents. The use of in situ protecting groups for boronate esters during metal-halogen exchange further expands the scope of this methodology. organic-chemistry.org

Table 2: Potential Reactions at the Bromine Center

| Reaction Type | Reagents | Potential Product from this compound |

| Nucleophilic Substitution | NaI | 3-Iodo-N,N-diethyl-5-methylbenzamide |

| Metal-Halogen Exchange | 1. n-BuLi, -78 °C; 2. E⁺ | 3-E-N,N-diethyl-5-methylbenzamide (E = electrophile) |

Transformations of the Amide Linkage

The N,N-diethylamide group is generally robust, but it can undergo specific transformations. Chemodivergent transformations of amides using gem-diborylalkanes have been developed, which can lead to the formation of α-functionalized ketones or β-aminoketones depending on the amide substitution pattern. nih.gov For tertiary amides like this compound, this methodology could potentially lead to the formation of a boron enolate intermediate via B-N elimination, which can then be trapped with various electrophiles. nih.gov

Enzymatic transformations also offer a mild and selective way to modify the amide group. For example, the microbial transformation of lysergic acid diethylamide using Streptomyces roseochromogenes has been shown to result in N-dealkylation and hydroxylation of the ethyl groups, yielding products such as lysergic acid ethylvinylamide and lysergic acid ethyl-2-hydroxyethylamide. rsc.org Similar biocatalytic approaches could potentially be applied to this compound to generate novel derivatives.

Modifications of the Methyl Group and Related Side Chains

The methyl group on the aromatic ring can also be a site for functionalization. Late-stage C(sp³)–H methylation of complex drug molecules has been achieved through a combination of decatungstate photocatalysis and nickel-mediated SH2 bond formation, demonstrating the feasibility of modifying such unactivated C-H bonds. nih.gov While this specific method introduces a methyl group, the underlying principles of C-H activation could be adapted for other transformations of the methyl group on the benzamide (B126) scaffold.

Furthermore, enzymatic systems can also target alkyl substituents on aromatic rings. For instance, the ammonia (B1221849) monooxygenase from Nitrosomonas europaea has been shown to catalyze the hydroxylation of alkyl substituents on various benzene derivatives. nih.gov Such biocatalytic methods could offer a green and selective route to hydroxylated derivatives of this compound at the methyl position.

Enantioselective and Atroposelective Synthetic Strategies for Benzamide Scaffolds

The introduction of substituents at the ortho position to the amide group in N,N-disubstituted benzamides can lead to restricted rotation around the Ar-C(O) bond, giving rise to atropisomerism. The synthesis of enantiomerically pure atropisomeric benzamides is a significant challenge in organic synthesis.

Catalytic enantioselective synthesis of C-N atropisomeric heterobiaryls has been achieved through various strategies, including Brønsted acid-catalyzed cyclo-condensation and palladium-catalyzed ring-closure reactions. organic-chemistry.org While not directly applied to this compound, these methodologies provide a conceptual framework for the development of atroposelective syntheses of its derivatives. For instance, the synthesis of atropisomeric N-N axially chiral indolylamides has been established via dynamic kinetic resolution using a chiral Lewis base catalyst. nih.gov

The development of atroposelective methods for N-N atropisomers is a rapidly growing field, with strategies focusing on desymmetrization, direct N-functionalization, and de novo ring formation. nih.gov These advanced catalytic approaches could inspire the design of enantioselective routes to ortho-functionalized derivatives of this compound, which would be valuable for probing the biological activity of individual atropisomers.

Mechanistic Investigations and Reactivity Profiling of 3 Bromo N,n Diethyl 5 Methylbenzamide

Elucidation of Reaction Pathways for Halogenation and Dehalogenation Processes

The carbon-bromine bond and the substituted aromatic ring are the primary sites for halogenation and dehalogenation reactions. The existing substituents direct the position of any further halogenation and determine the conditions required for dehalogenation.

Halogenation: Further halogenation of 3-bromo-N,N-diethyl-5-methylbenzamide would proceed via an electrophilic aromatic substitution (SEAr) mechanism. The directing effects of the existing substituents determine the regioselectivity of this reaction. The N,N-diethylamide group is a powerful activating group and is ortho, para-directing. The methyl group is also activating and ortho, para-directing. Conversely, the bromine atom is a deactivating group but is also ortho, para-directing.

The positions ortho to the strongly activating amide group are positions 2 and 6. The position para is already occupied by the methyl group. The positions ortho to the methyl group are 4 and 6, and the para position is occupied by the bromine. The positions ortho to the bromine are 2 and 4. Considering these influences, the most activated positions on the ring are 2, 4, and 6. Position 2 is sterically hindered by the adjacent bulky N,N-diethylamide group. Therefore, electrophilic attack is most likely to occur at positions 4 and 6. This process involves the formation of a positively charged intermediate known as a sigma complex or arenium ion, which then loses a proton to restore aromaticity. Enzymatic halogenation, often utilizing flavin-dependent halogenases, can also achieve selective halogenation on electron-rich aromatic substrates through the generation of a hypohalite species. nih.gov

Dehalogenation: Dehalogenation involves the cleavage of the C-Br bond. This can be achieved through several pathways:

Reductive Dehalogenation: This can be accomplished using various reducing agents, often involving a transition-metal-free process. For instance, visible-light-promoted photoredox catalysis can generate aryl radicals from aryl halides through a single electron transfer (SET) mechanism, which then abstract a hydrogen atom to yield the dehalogenated product. iu.edunih.gov

Catalytic Hydrogenolysis: This method typically employs a metal catalyst such as Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, transfer hydrogenation reagents) to replace the bromine atom with a hydrogen atom.

Formation of Organometallic Reagents: The bromo-substituted benzamide (B126) can react with metals like magnesium or lithium to form Grignard or organolithium reagents, respectively. Quenching these intermediates with a proton source (like water or alcohol) results in the dehalogenated benzamide.

Transition-Metal-Catalyzed Cross-Coupling: While not strictly dehalogenation, reactions like Suzuki, Heck, or Buchwald-Hartwig couplings replace the bromine atom with other functional groups. The initial step of these reactions, the oxidative addition of the aryl bromide to a low-valent transition metal complex (e.g., Pd(0) or Ni(0)), is effectively a dehalogenation step from the perspective of the carbon atom. nih.gov

Analysis of Electronic and Steric Effects of Substituents on Aromatic and Amide Reactivity

The electronic and steric properties of the bromo, methyl, and N,N-diethylamide groups have a profound impact on the reactivity of both the aromatic ring and the amide functional group.

N,N-diethylamide group (-CON(Et)₂):

Electronic Effect: This group is strongly electron-donating through resonance, where the nitrogen lone pair delocalizes into the carbonyl and the aromatic ring. auburn.edu This increases the electron density of the ring, making it more susceptible to electrophilic attack. Simultaneously, it is electron-withdrawing inductively due to the electronegativity of the oxygen and nitrogen atoms. The resonance effect typically dominates, making the amide a net activating group for electrophilic aromatic substitution. This delocalization also reduces the electrophilicity of the amide carbonyl carbon compared to ketones or esters. auburn.edu

Steric Effect: The two ethyl groups on the nitrogen atom introduce significant steric bulk. This can hinder reactions at the amide carbonyl and at the adjacent (ortho) positions of the aromatic ring. Twisting the amide bond out of the plane of the aromatic ring due to steric hindrance can disrupt resonance, weakening the C-N bond and potentially increasing its reactivity under certain conditions. nih.gov

Methyl group (-CH₃):

Electronic Effect: The methyl group is weakly electron-donating through an inductive effect and hyperconjugation, further activating the ring towards electrophiles.

Steric Effect: It exerts a smaller steric influence than the diethylamide group but can still affect the regioselectivity of reactions at the adjacent positions.

Bromo group (-Br):

Electronic Effect: Bromine is electronegative and exerts a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack. However, it also has lone pairs that can be donated through resonance, a weaker, opposing effect that directs incoming electrophiles to the ortho and para positions. nih.gov

The combination of these effects makes the aromatic ring of this compound highly activated towards electrophiles at specific positions, despite the presence of the deactivating bromine. For reactions involving the amide itself, such as hydrolysis, the electronic delocalization imparts stability, while the steric bulk of the ethyl groups can hinder the approach of nucleophiles. auburn.eduacs.org

| Substituent | Electronic Effect (Ring) | Directing Effect | Electronic Effect (Amide) | Steric Effect |

|---|---|---|---|---|

| -CON(Et)₂ | Strongly Activating (Resonance) | ortho, para | Reduces Carbonyl Electrophilicity | High |

| -CH₃ | Weakly Activating (Inductive/Hyperconjugation) | ortho, para | N/A | Low |

| -Br | Deactivating (Inductive) | ortho, para | N/A | Moderate |

Identification and Characterization of Reaction Intermediate Species and Transition States

Specific reactions of this compound are expected to proceed through well-defined intermediates and transition states.

Electrophilic Aromatic Substitution (e.g., Halogenation): The key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex . For instance, bromination at the C-4 position would involve the attack of an electrophile (Br⁺) to form an arenium ion with the positive charge delocalized across the ring, primarily at positions 3, 5, and the carbon of the amide group. The transition state would resemble this high-energy intermediate.

Nucleophilic Acyl Substitution (e.g., Hydrolysis): The hydrolysis of the amide bond, whether acid or base-catalyzed, proceeds through a tetrahedral intermediate . In acidic conditions, the carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon. acs.org Subsequent attack by water leads to a tetrahedral intermediate. Under basic conditions, direct attack by a hydroxide (B78521) ion forms a tetrahedral alkoxide intermediate. The breakdown of this intermediate is often the rate-determining step.

Transition-Metal-Catalyzed Cross-Coupling: In reactions like Suzuki or Heck coupling, the mechanism involves a catalytic cycle with several intermediates. A critical species is the oxidative addition intermediate , for example, an Aryl-Pd(II)-Br complex, formed from the reaction of the C-Br bond with a Pd(0) catalyst. nih.gov Subsequent steps involve transmetalation (for Suzuki) or migratory insertion, followed by reductive elimination to regenerate the catalyst and form the product. The rate-determining step can be the oxidative addition or the reductive elimination, depending on the specific reaction conditions and substrates. nih.gov

Friedel-Crafts Acylation: In reactions where the amide might act as an acylating agent (under harsh, metal-free conditions with superacids like TfOH), a proposed mechanism involves protonation of the amide to form a highly reactive superelectrophilic dicationic intermediate , which is then capable of acylating another aromatic ring. nih.govnih.gov

| Reaction Type | Key Intermediate/Transition State | Description |

|---|---|---|

| Electrophilic Halogenation | Arenium Ion (Sigma Complex) | Resonance-stabilized carbocation formed by attack of an electrophile on the aromatic ring. |

| Amide Hydrolysis | Tetrahedral Intermediate | A species with a tetrahedral carbon formed by the nucleophilic attack of water or hydroxide on the amide carbonyl. acs.org |

| Palladium-Catalyzed Cross-Coupling | Oxidative Addition Complex (e.g., Aryl-Pd(II)-Br) | Formed by the insertion of the Pd(0) catalyst into the carbon-bromine bond. |

| Metal-Free C-N Bond Cleavage | Protonated/Dicationic Species | Formed in the presence of superacids, leading to a highly electrophilic species. nih.gov |

Role of Catalytic Activation in Reaction Mechanisms

Catalysis is essential for many transformations of this compound, enabling reactions that would otherwise be unfeasible by activating either the C-Br bond or the amide group.

Activation of the C-Br Bond:

Transition Metal Catalysis: This is the most common strategy. Catalysts based on palladium, nickel, copper, or rhodium are used extensively for cross-coupling reactions. rsc.org For instance, a Ni(I) species in a metallaphotocatalytic cycle can undergo oxidative addition with the aryl bromide to form a Ni(III) intermediate, which then participates in bond formation. nih.gov

Photocatalysis: Visible-light photoredox catalysts, both metal-based (e.g., Ru, Ir) and organic dyes, can activate aryl halides. nih.gov They can facilitate single-electron transfer to the aryl bromide, generating an aryl radical anion that fragments to an aryl radical. This radical can then engage in various synthetic transformations. iu.edu Bismuth-based photocatalysts have also emerged for the activation and coupling of aryl halides. researchgate.net

Activation of the Amide Group:

Acid/Base Catalysis: Standard hydrolysis of the robust amide bond requires acid or base catalysis to increase the electrophilicity of the carbonyl carbon (acid catalysis) or the nucleophilicity of the attacking species (base catalysis). acs.orgbohrium.com

Solid-Phase Catalysis: Solid catalysts like zirconia (ZrO₂) can act as a solid base to catalyze amide hydrolysis, particularly in high-temperature water, offering advantages in catalyst separation. acs.org

Superacid Catalysis: Brønsted superacids can protonate the amide multiple times, leading to superelectrophilic intermediates that can undergo reactions not possible under milder conditions, such as Friedel-Crafts-type acylations. nih.gov

Kinetic Studies and Determination of Reaction Rate Constants

Methodology: The rate of a reaction, such as the hydrolysis of the amide or a cross-coupling reaction at the C-Br bond, would typically be measured by monitoring the change in concentration of the reactant or product over time. This is often accomplished using techniques like:

High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC)

UV-Vis Spectroscopy bohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

By plotting concentration versus time, the order of the reaction with respect to each component can be determined, and the rate constant (k) can be calculated. For example, the hydrolysis of N-(hydroxymethyl)benzamide derivatives was found to be first-order in both hydronium and hydroxide ion concentrations under specific pH ranges. bohrium.com

Expected Kinetic Behavior:

Amide Hydrolysis: The rate of hydrolysis would be significantly influenced by the substituents. The N,N-diethyl groups would sterically hinder the approach of a nucleophile, likely resulting in a lower rate constant compared to a less hindered amide like benzamide. Kinetic analysis using the Taft equation on other N-substituted amides has shown that inductive, steric, and hydrogen-bonding effects of the N-substituent can be quantitatively evaluated. acs.org

| Compound | Relative Rate Constant (krel) | Primary Influencing Factor |

|---|---|---|

| N,N-diethylbenzamide | 1 | Reference (Steric Hindrance) |

| 3-bromo-N,N-diethylbenzamide | > 1 | Inductive withdrawal by Br increases carbonyl electrophilicity |

| 3-methyl-N,N-diethylbenzamide | < 1 | Inductive donation by Me decreases carbonyl electrophilicity |

| This compound | ~ 1 | Opposing electronic effects of Br and Me may cancel out |

Advanced Structural Characterization and Conformational Analysis in Research

Spectroscopic Methodologies for Elucidation of Molecular Structure

Spectroscopy is fundamental to the characterization of molecular structures like 3-bromo-N,N-diethyl-5-methylbenzamide. By probing the interactions of the molecule with electromagnetic radiation, chemists can deduce its structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

In the ¹H NMR spectrum of a related compound, N,N-diethyl-3-methylbenzamide, the signals for the two ethyl groups appear distinct and broad. mdpi.com This phenomenon is due to the partial double bond character of the C-N amide bond, which restricts free rotation at room temperature. mdpi.comreddit.com Consequently, the two ethyl groups are chemically non-equivalent. One would expect a similar pattern for this compound, with the methylene (B1212753) (CH₂) protons appearing as two separate broad signals and the methyl (CH₃) protons also showing complexity. mdpi.com The aromatic protons would appear in the typical downfield region (around 7.0-8.0 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. libretexts.org The single methyl group on the ring would present as a sharp singlet.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For N,N-diethyl-3-methylbenzamide, the carbonyl (C=O) carbon appears as a distinct signal around 171.5 ppm. mdpi.com The carbons of the two ethyl groups also show separate signals due to hindered rotation. mdpi.com For this compound, one would anticipate signals for the carbonyl carbon, the two non-equivalent ethyl groups, the aromatic carbons (with the carbon attached to the bromine showing a characteristic shift), and the ring's methyl carbon. mdpi.comrsc.org

Expected ¹H and ¹³C NMR Characteristics for N,N-Diethylbenzamides:

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Characteristic Features |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | ~7.0 - 8.0 | Complex splitting patterns based on substitution. |

| ¹H | Diethylamide (-NCH₂CH₃) | ~3.2 - 3.6 (CH₂) | Two broad signals due to hindered C-N bond rotation. mdpi.com |

| ¹H | Diethylamide (-NCH₂CH₃) | ~1.0 - 1.3 (CH₃) | Two broad signals or a complex multiplet. mdpi.com |

| ¹H | Aromatic Methyl (Ar-CH₃) | ~2.4 | Singlet. mdpi.com |

| ¹³C | Carbonyl (C=O) | ~170 - 172 | Single, downfield resonance. mdpi.com |

| ¹³C | Aromatic (Ar-C) | ~120 - 140 | Multiple signals depending on substitution. rsc.org |

| ¹³C | Diethylamide (-NCH₂CH₃) | ~39 - 44 (CH₂) | Two distinct signals. mdpi.com |

| ¹³C | Diethylamide (-NCH₂CH₃) | ~13 - 15 (CH₃) | Two distinct signals. mdpi.com |

| ¹³C | Aromatic Methyl (Ar-CH₃) | ~21 | Single resonance. mdpi.com |

Infrared (IR) and Raman spectroscopies are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. nih.govcurrentseparations.com

For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the tertiary amide group. This typically appears in the region of 1630-1660 cm⁻¹. For the similar compound N,N-diethyl-3-methylbenzamide, this band is observed at 1628 cm⁻¹. mdpi.com Other expected signals include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethyl and methyl groups (just below 3000 cm⁻¹), as well as C-C stretching bands for the aromatic ring around 1600 cm⁻¹. libretexts.org The C-Br stretch would appear at lower frequencies, typically in the 500-650 cm⁻¹ range.

Raman spectroscopy, while also probing molecular vibrations, has different selection rules and is particularly sensitive to non-polar bonds. currentseparations.com It would be effective in identifying the aromatic ring vibrations and the C-C backbone of the molecule. researchgate.net

Key Expected Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| C=O (Amide) | Stretch | 1630 - 1660 | IR (Strong) |

| C-H (Aromatic) | Stretch | 3000 - 3100 | IR (Medium) |

| C-H (Aliphatic) | Stretch | 2850 - 2970 | IR (Strong) |

| C=C (Aromatic) | Stretch | ~1600 & ~1475 | IR/Raman |

| C-N | Stretch | 1200 - 1350 | IR |

| C-Br | Stretch | 500 - 650 | IR/Raman |

Mass spectrometry (MS) is a destructive technique that provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. youtube.com In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic [M+2]⁺ peak of similar intensity to the [M]⁺ peak would be expected.

The fragmentation of N,N-diethylbenzamides is well-characterized. mdpi.commassbank.eu A common fragmentation pathway involves the cleavage of the C-N bond, leading to the formation of a benzoyl cation or a substituted benzoyl cation. docbrown.info For this compound, this would result in a prominent fragment corresponding to the 3-bromo-5-methylbenzoyl cation. Another typical fragmentation is the loss of one of the ethyl groups from the nitrogen atom. massbank.eu

Predicted Mass Spectrometry Fragments:

| m/z Value (relative) | Ion Structure | Description |

|---|---|---|

| M and M+2 | [C₁₂H₁₆BrNO]⁺ | Molecular ion peak showing isotopic pattern for bromine. |

| M-29 | [C₁₀H₁₁BrNO]⁺ | Loss of an ethyl radical (•CH₂CH₃). |

| M-72 | [C₈H₇BrO]⁺ | Cleavage of the N,N-diethylamino group, forming the 3-bromo-5-methylbenzoyl cation. This is often a base peak. mdpi.com |

| 100 | [C₆H₁₄N]⁺ | Diethylamino cation fragment. |

| 72 | [C₄H₁₀N]⁺ | A common fragment from the diethylamino moiety. |

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily involving π-electrons in conjugated systems. up.ac.za Aromatic compounds like this compound exhibit characteristic absorptions in the ultraviolet region. libretexts.org Benzene itself shows absorption bands around 200 nm and a weaker, structured band around 254-260 nm. up.ac.za

Substitution on the benzene ring affects the position and intensity of these absorptions. The presence of the benzamide (B126) chromophore, along with the methyl and bromo substituents, would be expected to cause a bathochromic (red) shift of these bands to longer wavelengths compared to unsubstituted benzene. up.ac.za The presence of a bromine atom can also influence the absorption spectrum. nih.govresearchgate.net UV-Vis spectroscopy is also a valuable tool for assessing the purity of a sample, as impurities with different chromophores would introduce additional absorption bands.

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic methods provide crucial information about connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. iitg.ac.in

To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule. aminer.cnacs.org

From this map, the precise position of each non-hydrogen atom can be determined, yielding accurate bond lengths, bond angles, and torsion angles. researchgate.net This technique would definitively confirm the substitution pattern on the aromatic ring and reveal the conformational arrangement of the N,N-diethylamide group relative to the plane of the benzene ring. researchgate.net The analysis provides the absolute structure, offering an unparalleled level of detail about the molecule's solid-state architecture and any intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing. researchgate.netresearchgate.net

Powder X-ray Diffraction for Polymorph Characterization and Phase Identification

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of crystalline solids, including complex organic molecules like benzamide derivatives. It is instrumental in identifying different polymorphic forms, which are distinct crystalline structures of the same compound. researchgate.net Each polymorph exhibits a unique PXRD pattern, characterized by the position (2θ angle) and intensity of the diffraction peaks. These patterns serve as a fingerprint for each crystalline phase.

In the study of benzamide derivatives, PXRD is used to determine the existence of new polymorphs, which can arise from variations in crystallization conditions such as solvent and temperature. researchgate.net For instance, research on 2-benzoyl-N,N-diethylbenzamide revealed multiple polymorphic forms, each with a distinct PXRD pattern that confirmed its unique crystal lattice. researchgate.net Furthermore, variable temperature PXRD studies are employed to monitor phase transitions between polymorphs, as demonstrated in the analysis of N-[2-(hydroxymethyl)phenyl]benzamide, where a less stable form was observed to convert to a more stable form upon heating. researchgate.net

While specific PXRD data for this compound is not publicly available, the analysis would follow established methodologies. A typical PXRD analysis would involve comparing the experimental pattern against those calculated from single-crystal X-ray diffraction data or those of known phases to identify and characterize any existing polymorphs. The discovery of a fourth polymorph of benzamide itself, which was highly disordered and characterized through a combination of PXRD and computational modeling, highlights the complexity and depth of analysis possible with this technique. acs.org

Below is an illustrative table showing how PXRD data is typically presented for different polymorphs of a substituted benzamide.

Table 1: Illustrative PXRD Peak Data for Hypothetical Polymorphs of a Benzamide Derivative

| 2θ Angle (°) | Intensity (counts) - Form A | Intensity (counts) - Form B |

|---|---|---|

| 8.5 | 1200 | 50 |

| 10.2 | 150 | 950 |

| 15.7 | 800 | 750 |

| 19.1 | 300 | 1800 |

Investigation of Supramolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal packing of this compound is dictated by a variety of non-covalent supramolecular interactions. The functional groups present in the molecule—the bromine atom, the amide carbonyl group, and the aromatic ring—are all capable of participating in specific intermolecular forces that define the three-dimensional crystal lattice.

Hydrogen Bonding: The primary hydrogen bond acceptor in the molecule is the oxygen atom of the carbonyl group (C=O). In the absence of strong hydrogen bond donors like N-H or O-H within the molecule itself, it can form C-H···O hydrogen bonds with neighboring molecules. In the broader class of benzamides, intermolecular O-H···O=C hydrogen bonds are common motifs when hydroxyl groups are present in the structure. researchgate.net In the crystal structures of diethanolamine (B148213) derivatives, molecules are often linked into chains by O-H···O interactions, creating hydrophilic interiors and hydrophobic exteriors. nih.gov

Polymorphism and Co-crystallization Research of Benzamide Derivatives

Polymorphism, the ability of a compound to exist in more than one crystal form, is a well-documented phenomenon in the benzamide family. acs.orgresearchgate.net Benzamide itself, the first molecule reported to be polymorphic, has several known forms with different thermodynamic stabilities. researchgate.netnih.gov The study of polymorphism is critical, particularly in the pharmaceutical industry, as different polymorphs can have different physical properties. researchgate.net

Research into benzamide derivatives frequently reveals new polymorphic forms. mdpi.com For example, 2-benzoyl-N,N-diethylbenzamide was found to have two new polymorphs when recrystallized from different solvents, with one form undergoing a phase transition to a fourth form upon heating. researchgate.net The presence of substituents on the benzamide scaffold can influence the likelihood of polymorphism and the relative stability of the different forms. Even small amounts of impurities can stabilize otherwise elusive polymorphs, as shown when nicotinamide (B372718) was used to promote the crystallization of benzamide form III. nih.gov

Given this context, it is plausible that this compound could also exhibit polymorphism. The specific substituents (bromo and methyl) would influence intermolecular interactions, potentially leading to different stable packing arrangements under various crystallization conditions. Co-crystallization studies, where the target molecule is crystallized with a second compound (a co-former), could also be a fruitful area of research to create new solid forms with tailored properties.

Table 2: Crystallographic Data for Known Polymorphs of 2-Benzoyl-N,N-diethylbenzamide

| Parameter | Form I | Form II | Form III |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/c |

| a (Å) | 10.25 | 15.63 | 15.54 |

| b (Å) | 10.02 | 8.86 | 8.85 |

| c (Å) | 15.82 | 11.59 | 11.69 |

| β (°) | 108.9 | 107.9 | 107.1 |

Data sourced from a study on the polymorphism of 2-benzoyl-N,N-diethylbenzamide. researchgate.net

Conformational Analysis and Dynamic Behavior Studies

Rotational Barriers and Atropisomerism in N,N-Diethylbenzamides

The dynamic behavior of N,N-diethylbenzamides in solution is characterized by restricted rotation around the amide C(O)-N bond. nii.ac.jp This is due to the partial double bond character of the C-N bond arising from resonance between the nitrogen lone pair and the carbonyl π-system. researchgate.net This restricted rotation creates a significant energy barrier that can be measured using dynamic nuclear magnetic resonance (NMR) spectroscopy. montana.edu At room temperature, the rotation is slow on the NMR timescale, resulting in separate signals for the non-equivalent ethyl groups (one cis and one trans to the carbonyl oxygen). At higher temperatures, the rotation becomes faster, causing these signals to broaden and eventually coalesce into a single averaged signal. montana.edu The energy barrier to rotation in N,N-dialkylamides is influenced by steric and electronic effects of substituents on both the nitrogen and the carbonyl carbon. sbq.org.br

Atropisomerism is a form of chirality that results from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual stereoisomers (atropisomers). nih.govprinceton.edu This phenomenon is common in scaffolds like biaryls and ortho-substituted anilides. nih.govworktribe.com For atropisomerism to occur in benzamide derivatives, there must be significant steric hindrance that restricts rotation around the aryl-carbonyl (Ar-CO) bond or the aryl-nitrogen (Ar-N) bond in anilides. worktribe.com

In the case of this compound, the substituents on the aromatic ring are in the meta positions (3 and 5) relative to the amide group. This substitution pattern generally does not provide sufficient steric bulk adjacent to the Ar-CO bond to create a rotational barrier high enough for stable atropisomerism at room temperature. bris.ac.uk Significant steric hindrance, typically from bulky ortho-substituents, is required to create configurationally stable C-N or C-C atropisomers. worktribe.combris.ac.uk Therefore, while the compound exhibits restricted rotation around the C(O)-N bond, it is not expected to be atropisomeric with respect to the Ar-C(O) bond under normal conditions.

Table 3: Representative Rotational Energy Barriers (ΔG‡) for Selected Amides

| Compound | Rotational Barrier (kcal/mol) |

|---|---|

| N,N-Dimethylformamide | ~21 |

| N,N-Dimethylacetamide | 18-20 |

| N,N-Diethylacetamide | 17.7 - 18.6 |

| N,N-Dimethylbenzamide | ~15.5 |

Values are approximate and can vary with solvent and temperature. Sourced from general studies on amide rotational barriers. researchgate.netsbq.org.brnih.gov

Conformational Preferences in Solution and Solid State Environments

In the solid state, the conformation is fixed by the forces of the crystal lattice. The specific arrangement is a balance between minimizing intramolecular steric strain and maximizing favorable intermolecular interactions, such as the hydrogen and halogen bonds discussed previously. nih.gov The diethylamino group is typically twisted out of the plane of the benzoyl group to relieve steric hindrance. The exact dihedral angles would be determined through single-crystal X-ray diffraction.

In solution, the molecule is more conformationally flexible. While rotation around the C(O)-N bond is hindered, as noted above, rotation around the Ar-C(O) bond is generally fast. The molecule will exist as a population of interconverting conformers. The preferred conformation in solution will be the one that represents the lowest energy state, considering factors like steric repulsion and solvent effects. nii.ac.jp The planarity of the amide group itself (C-C(O)-N-C) is largely maintained due to resonance, but the ethyl groups will adopt staggered conformations to minimize their own steric interactions.

Theoretical Chemistry and Computational Modeling Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties based on the principles of quantum mechanics. These methods are broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical methods, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable combination of accuracy and efficiency. researchgate.net By approximating the electron density of a molecule, DFT methods can accurately calculate its ground-state energy and, from this, derive its equilibrium geometry.

A typical DFT study on 3-bromo-N,N-diethyl-5-methylbenzamide would involve geometry optimization using a functional like B3LYP, often paired with a Pople-style basis set such as 6-311+G(d,p). scispace.comelixirpublishers.com This process systematically alters the positions of the atoms until the lowest energy conformation is found. The results include precise predictions of bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. The planarity of the benzamide (B126) group and the orientation of the N,N-diethyl substituents are of particular interest, as these features govern intermolecular interactions.

Furthermore, DFT is used to explore the potential energy surface (PES) of the molecule. By systematically rotating the flexible bonds, such as the C-N bond of the amide and the C-C bonds of the ethyl groups, a landscape of energy minima (stable conformers) and saddle points (transition states between conformers) can be mapped. This analysis is crucial for understanding the molecule's conformational flexibility at different temperatures. researchgate.net For instance, studies on sterically crowded benzamides have shown that di-ortho substitution can enhance the rotational barrier around the C-N amide bond. researchgate.net

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C(O)-N | 1.365 |

| C=O | 1.234 | |

| C-Br | 1.902 | |

| N-CH₂ | 1.468 | |

| C-CH₃ (ring) | 1.515 | |

| Bond Angles (°) | O=C-N | 121.5 |

| C(ring)-C(O)-N | 118.0 | |

| C-N-C | 117.8 | |

| Dihedral Angle (°) | C(ring)-C(ring)-C(O)-N | 25.4 |

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from first principles without experimental parameters. acs.org While computationally more demanding than DFT, they are valuable for benchmarking and for systems where DFT may be less reliable. These methods can be used to calculate fundamental electronic properties.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them very fast but generally less accurate. They can be useful for preliminary explorations of very large systems or for high-throughput screening.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions. Other properties like ionization potential, electron affinity, and molecular electrostatic potential (MEP) maps can also be computed, which help in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. scispace.com For this compound, the electronegative bromine atom and the carbonyl oxygen would be expected to be regions of negative potential, while the amide nitrogen and aromatic protons would be areas of positive potential.

| Property | Method | Predicted Value (eV) |

| HOMO Energy | DFT/B3LYP | -6.85 |

| LUMO Energy | DFT/B3LYP | -0.95 |

| HOMO-LUMO Gap | DFT/B3LYP | 5.90 |

| Ionization Potential | HF | 8.10 |

| Electron Affinity | HF | 1.25 |

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov In an MD simulation, the atoms of a system are treated as classical particles moving according to Newton's laws of motion, with forces calculated from a molecular mechanics force field (e.g., AMBER, CHARMM).

For this compound, an MD simulation would typically place the molecule in a simulation box filled with a solvent, such as water or chloroform, to mimic solution conditions. Over the course of the simulation (nanoseconds to microseconds), the trajectory of each atom is recorded. Analysis of this trajectory provides a wealth of information about the molecule's conformational dynamics. nih.gov It allows for a thorough exploration of the accessible conformations of the flexible diethylamide group, revealing the most populated states and the rates of transition between them. tandfonline.com

MD simulations are also invaluable for studying intermolecular interactions. nih.gov They can model how this compound interacts with solvent molecules, ions, or other solutes. This is crucial for understanding its solubility and how it might bind to a biological target, such as a protein active site. By analyzing the radial distribution functions and interaction energies, one can quantify the strength and nature of hydrogen bonds, van der Waals forces, and aromatic stacking interactions. acs.orgresearchgate.net

Computational Prediction of Spectroscopic Parameters for Validation and Assignment

Computational methods are routinely used to predict spectroscopic data, which serves as a powerful tool for validating experimental results and assigning spectral features. elixirpublishers.com

For infrared (IR) spectroscopy, DFT calculations can compute the vibrational frequencies and intensities of a molecule. diva-portal.org The calculated frequencies often have a systematic error compared to experimental gas-phase data, which can be corrected using empirical scaling factors. Comparing the computed spectrum to an experimental one can confirm the identity of a synthesized compound and help assign specific peaks to the vibrations of particular functional groups (e.g., the C=O stretch of the amide, C-Br stretch, or C-H bends). diva-portal.orgnih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be predicted with high accuracy. github.io The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a popular approach. researchgate.net Calculations are performed on the optimized geometry of the molecule, and the predicted chemical shifts for ¹H and ¹³C nuclei are compared to experimental spectra. This is particularly useful for resolving ambiguities in complex spectra or for distinguishing between different isomers or conformers, as the chemical shift is highly sensitive to the local electronic environment. reddit.com For molecules with rotational isomers (rotamers), Boltzmann-weighting the predicted spectra of different stable conformers can lead to excellent agreement with experimental spectra observed at room temperature. github.ioresearchgate.net

| Vibrational Mode | Functional Group | Predicted Frequency (Scaled) | Hypothetical Experimental Frequency |

| C=O Stretch | Amide | 1645 | 1642 |

| C-N Stretch | Amide | 1380 | 1378 |

| C-H Stretch | Aromatic | 3075 | 3070 |

| C-H Stretch | Aliphatic (CH₃, CH₂) | 2970 - 2880 | 2965 - 2875 |

| C-Br Stretch | Bromo-aromatic | 680 | 685 |

Reaction Mechanism Elucidation through Computational Transition State Search and Intrinsic Reaction Coordinate Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often inaccessible through experiment alone. researchgate.net For the synthesis of this compound, a likely route is the reaction of 3-bromo-5-methylbenzoyl chloride with diethylamine.

A computational study of this reaction would involve mapping the entire reaction pathway from reactants to products. rsc.orgnih.gov This is achieved by locating the transition state (TS)—the highest energy point along the reaction coordinate. TS structures are saddle points on the potential energy surface and are characterized by having exactly one imaginary vibrational frequency. Once a TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC analysis follows the reaction path downhill from the TS, confirming that it connects the intended reactants and products. researchgate.net

Studies on similar amide bond formations have shown that the reaction can proceed through various mechanisms, sometimes assisted by solvent molecules or catalysts. nih.gov The calculation of activation energies (the energy difference between the reactants and the TS) allows for the prediction of reaction rates and helps determine the most favorable pathway among several possibilities. researchgate.net

Crystal Structure Prediction and Polymorph Screening using Computational Methods

The arrangement of molecules in a solid-state crystal lattice can significantly affect the physical properties of a compound. Computational Crystal Structure Prediction (CSP) aims to identify the most stable crystal packing arrangements, known as polymorphs, from the molecular structure alone. researchgate.net

The process typically begins by generating a vast number of plausible crystal structures using specialized algorithms that explore different space groups and packing motifs. The lattice energies of these hypothetical structures are then calculated and ranked using molecular mechanics force fields. The most promising low-energy candidates are then subjected to more accurate geometry optimization and energy refinement using DFT calculations, often incorporating dispersion corrections which are crucial for accurately modeling intermolecular interactions. nih.gov

For a molecule like this compound, CSP could predict the most likely crystal form(s) and provide detailed information about the intermolecular interactions, such as hydrogen bonding, halogen bonding (involving the bromine atom), and π-π stacking, that stabilize the crystal lattice. researchgate.netdcu.ie Such studies are vital in materials science and pharmaceuticals, where polymorphism can impact properties like solubility, melting point, and stability.

Structure-Reactivity Relationship (SRR) Modeling from a Theoretical Perspective

The reactivity of the benzamide core is primarily influenced by the substituents on the aromatic ring: the bromine atom at the 3-position and the methyl group at the 5-position. The N,N-diethylamido group also plays a significant role in modulating the electronic properties of the benzene (B151609) ring.

The Hammett equation is a fundamental tool for quantifying the electronic influence of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org It relates the rate or equilibrium constant of a reaction to the electronic properties of the substituents through the substituent constant (σ) and the reaction constant (ρ). wikipedia.orgutexas.edu The substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. researchgate.net

The following table presents the Hammett constants for the substituents present in this compound.

| Substituent | Position | Hammett Constant (σ) |

| Bromo (-Br) | meta | 0.39 |

| Methyl (-CH₃) | meta | -0.07 |

Data sourced from established literature on Hammett parameters.

The bromine atom at the meta position exerts an electron-withdrawing inductive effect, as indicated by its positive σ value. This effect tends to decrease the electron density on the benzene ring, making it more susceptible to nucleophilic attack and potentially influencing the acidity of protons on the ring. Conversely, the methyl group at the meta position is weakly electron-donating, as shown by its negative σ value. Its effect is less pronounced compared to the bromine atom.

Quantitative Structure-Activity Relationship (QSAR) studies on various substituted benzamides have demonstrated that descriptors related to electronic properties and molecular topology are crucial in modeling their biological activities and chemical reactivity. nih.govunair.ac.id For instance, studies have shown that topological descriptors and molecular connectivity indices can effectively model the antimicrobial activity of substituted benzamides. nih.gov Similarly, in other series of benzamide derivatives, electronic parameters have been key in correlating structure with activity. nih.gov

Based on these principles, a theoretical SRR model for this compound would predict that the bromine atom is a potential site for nucleophilic substitution reactions. The presence of both an electron-withdrawing (bromo) and an electron-donating (methyl) group, along with the N,N-diethylamido substituent, creates a specific electronic environment that dictates the regioselectivity and rate of various chemical transformations.

The following table summarizes the key functional groups and their expected influence on the reactivity of the parent molecule.

| Functional Group | Position | Expected Influence on Reactivity |

| Bromo | 3 | Electron-withdrawing inductive effect; potential site for nucleophilic substitution. |

| Methyl | 5 | Weakly electron-donating inductive effect. |

| N,N-diethylamido | 1 | Resonance donation of electron density to the ring; steric hindrance around the carbonyl group. |

Applications in Chemical Research and Development Non Prohibited Areas

Utility in Advanced Organic Synthesis as a Reagent and Intermediate

In the realm of advanced organic synthesis, 3-bromo-N,N-diethyl-5-methylbenzamide primarily serves as a versatile intermediate. The presence of a bromine atom on the aromatic ring makes it a suitable substrate for a variety of cross-coupling reactions, which are fundamental in the construction of complex molecular architectures.

The bromine atom can be readily substituted through reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These palladium-catalyzed reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of a wide array of functional groups at the 3-position of the benzamide (B126) core. For instance, a Suzuki-Miyaura coupling could introduce an aryl or heteroaryl group, significantly increasing the molecular complexity and providing a scaffold for further functionalization. The general utility of bromo-substituted aromatics in such transformations is well-established in organic chemistry. nih.govrsc.orgtcichemicals.com

Moreover, the diethylamide group can act as a directing group in certain reactions, influencing the regioselectivity of further substitutions on the aromatic ring. The stability of the amide bond under many reaction conditions makes it a reliable functional group to carry through multi-step syntheses.

While specific, published examples detailing the extensive use of this compound are not abundant, its structural features are indicative of its potential as a building block in the synthesis of novel organic molecules with potential applications in medicinal chemistry and materials science. The reactivity of related bromo-benzamides, such as 3-bromo-N,N-diethyl-5-nitrobenzamide, where the bromine atom is susceptible to nucleophilic substitution, further supports the potential utility of this compound as a synthetic intermediate.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents & Conditions | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 3-Aryl-N,N-diethyl-5-methylbenzamide |

| Heck Reaction | Alkene, Pd catalyst, base | 3-Alkenyl-N,N-diethyl-5-methylbenzamide |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 3-Alkynyl-N,N-diethyl-5-methylbenzamide |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 3-Amino-N,N-diethyl-5-methylbenzamide |

Contributions to Novel Catalyst Design and Ligand Development Research

The structural framework of this compound lends itself to exploration in the field of catalyst and ligand design. The diethylamide moiety, in conjunction with potential modifications at the bromine-substituted position, can be envisioned as part of a bidentate or tridentate ligand system for transition metals.

For example, the bromine atom could be displaced by a functional group containing another donor atom, such as phosphorus or nitrogen, to create a chelating ligand. Such ligands are crucial in homogeneous catalysis, influencing the activity, selectivity, and stability of the metal catalyst. The development of novel ligands is a continuous pursuit in catalysis to achieve more efficient and sustainable chemical transformations.

While there is no direct evidence in the current literature of this compound being used for this purpose, the synthesis of N,N,O-tridentate palladium(II) complexes from related phenolic compounds for use in Suzuki-Miyaura cross-coupling reactions highlights the potential for benzamide derivatives to serve as ligand precursors. rsc.org The synthesis of N,N-diethyl-3-methylbenzamide (DEET) has been achieved using a copper-based metal-organic framework catalyst, which underscores the interaction of such amide structures with metal centers. mdpi.com

Role in Materials Science and Engineering Research

The application of benzamide derivatives in materials science is an emerging area of interest. While direct research on this compound in this field is limited, the properties of structurally similar molecules provide insights into its potential roles.

A notable application for a closely related compound, N,N-diethyl-3-methylbenzamide (DEET), is its use as a solvent in the synthesis of Metal-Organic Frameworks (MOFs). scbt.comosti.govrsc.org MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The choice of solvent can significantly influence the resulting MOF structure and properties. DEET has been demonstrated as a less toxic alternative to commonly used formamide (B127407) solvents like DMF and DEF. osti.govsigmaaldrich.com

Given the structural similarity, it is plausible that this compound could also function as a solvent or a modulator in MOF synthesis. The presence of the bromine atom might introduce subtle changes in solvent properties, potentially leading to the formation of novel MOF structures or altering the crystallization process.

The ability to functionalize the 3-bromo position of the molecule opens up possibilities for its incorporation into larger functional molecular architectures and hybrid materials. For instance, after a cross-coupling reaction to introduce a polymerizable group, the resulting monomer could be used to create functional polymers. The benzamide core could also be integrated into liquid crystalline structures or other ordered materials.

Exploration in Agrochemical Research as a Synthetic Scaffold or Intermediate

Amide-containing molecules are a cornerstone of the agrochemical industry, with many herbicides, insecticides, and fungicides featuring this functional group. The insect repellent DEET (N,N-diethyl-3-methylbenzamide) is a prime example of a simple benzamide with significant biological activity. sigmaaldrich.com

The structure of this compound makes it an interesting scaffold for the synthesis of new agrochemical candidates. The bromine atom provides a handle for introducing chemical diversity, allowing for the systematic modification of the molecule to explore structure-activity relationships. The lipophilicity and metabolic stability of the molecule can be fine-tuned by varying the substituent at the 3-position. While specific studies on the agrochemical applications of this compound are not publicly available, its potential as an intermediate in the discovery of new active ingredients is clear.

Advanced Analytical Method Development for Research and Quality Control

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic techniques are the cornerstone of purity assessment and separation in synthetic chemistry. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer high-resolution separation of the target compound from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC):

For a molecule like 3-bromo-N,N-diethyl-5-methylbenzamide, reversed-phase HPLC is a primary choice for purity analysis. This method separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. The separation can be optimized by adjusting the mobile phase composition, pH, and flow rate.

A hypothetical HPLC method for the purity assessment of this compound could be developed as follows:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would be expected to show a major peak corresponding to this compound, with any impurities appearing as separate, smaller peaks. The relative peak area of the main peak would provide an estimation of the compound's purity.

Gas Chromatography (GC):

GC is suitable for volatile and thermally stable compounds. Given the benzamide (B126) structure, this compound is likely to have sufficient volatility and thermal stability for GC analysis, particularly if a high-temperature capillary column is used. GC analysis can be highly effective for detecting volatile organic impurities.

A potential GC method for this compound is outlined below:

| Parameter | Condition |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 320 °C |

Quantitative Spectroscopic Techniques for Research Analysis (e.g., Quantitative NMR, UV-Vis Spectrophotometry)

Spectroscopic methods are essential for both structural confirmation and quantification.

Quantitative Nuclear Magnetic Resonance (qNMR):

Quantitative NMR (qNMR) is a powerful technique for determining the concentration of a sample with high precision and accuracy, without the need for a calibration curve using the target analyte. By integrating the signal of a specific proton on the target molecule against the signal of a certified internal standard of known concentration, the absolute quantity of the analyte can be determined.

For this compound, the distinct signals of the methyl or ethyl groups could be used for quantification. For instance, the singlet corresponding to the methyl group on the benzene (B151609) ring would be an excellent candidate for integration.

A known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) would be added to a precisely weighed sample of the this compound. The ¹H NMR spectrum would be acquired with appropriate parameters to ensure accurate integration (e.g., long relaxation delay). The purity or concentration can then be calculated using the integral values, the number of protons, the molar masses, and the weights of the sample and standard.

UV-Vis Spectrophotometry: